An In-Depth Technical Guide to (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 138716-23-1): A Promising Scaffold for Drug Discovery
An In-Depth Technical Guide to (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 138716-23-1): A Promising Scaffold for Drug Discovery
Introduction: Unveiling a Versatile Enaminone for Therapeutic Exploration
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a fascinating molecule belonging to the enaminone class, which are vinylogous amides. Structurally, it can also be considered a chalcone derivative, a class of compounds renowned for their wide-ranging biological activities.[1][2] The core structure, featuring a naphthalene moiety linked to a dimethylamino-substituted propenone, presents a unique scaffold for medicinal chemistry and drug development. Enaminones and chalcones are known to possess a spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[3] This guide provides a comprehensive technical overview of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, from its synthesis and characterization to its potential biological activities and mechanisms of action, offering a roadmap for researchers and drug development professionals interested in exploring its therapeutic potential.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 138716-23-1 | [4] |
| Molecular Formula | C₁₅H₁₅NO | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| Appearance | Likely a solid | N/A |
| Purity | Typically ≥97% | [4] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis Workflow
Caption: Proposed synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one.
Detailed Proposed Synthesis Protocol
Materials:
-
2-Acetylnaphthalene
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous toluene
-
Hexane
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-acetylnaphthalene (1.0 eq).
-
Add anhydrous toluene (approximately 5-10 mL per mmol of 2-acetylnaphthalene).
-
With stirring, add Bredereck's reagent (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexane, to yield (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one as a solid.
Characterization: Predicted Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Assignment |
| ~8.4 (s, 1H) | Naphthyl-H |
| ~8.0-7.8 (m, 4H) | Naphthyl-H & Vinyl-H |
| ~7.6-7.4 (m, 3H) | Naphthyl-H |
| ~5.8 (d, 1H) | Vinyl-H |
| ~3.1 (s, 6H) | N(CH₃)₂ |
Note: These are predicted values and should be confirmed by experimental analysis.
Biological Activity and Potential Mechanisms of Action
The structural motifs within (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one suggest a high likelihood of significant biological activity. The broader classes of chalcones and enaminones are well-documented to interact with key cellular signaling pathways implicated in cancer and inflammation.
Potential Anticancer Activity
Naphthalene-containing chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer.[9][10][11] The proposed mechanisms for their anticancer activity often involve the induction of apoptosis and cell cycle arrest.
Potential Anti-inflammatory Activity
Chalcones and enaminones are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[12][13] A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Modulation of Key Signaling Pathways
The biological effects of chalcones are often attributed to their ability to modulate critical intracellular signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Chalcones have been shown to modulate the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation and cell survival. Many chalcones inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell growth, survival, and metabolism, and its dysregulation is common in cancer. Chalcones have been reported to inhibit the PI3K/Akt signaling cascade.
Caption: Proposed modulation of key signaling pathways by the target compound.
Proposed In Vitro Experimental Workflows
To elucidate the biological activity of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a series of in vitro assays are proposed.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
This assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition. A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.[14][15]
Future Directions and Conclusion
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one represents a promising, yet underexplored, chemical entity. The information presented in this guide, synthesized from data on related compounds, strongly suggests its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Future research should focus on the specific synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation to validate the proposed activities and elucidate its precise mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this versatile enaminone scaffold.
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